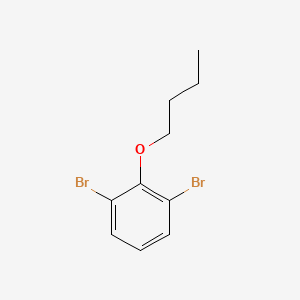

1,3-Dibromo-2-butoxy-benzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-butoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHGXKMDLKNKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 2 Butoxy Benzene and Analogous Structures

Strategies for Regioselective Bromination of Butoxybenzene (B75284) Derivatives

The introduction of bromine atoms onto an aromatic ring is a cornerstone of organic synthesis, providing versatile intermediates for further functionalization. The regiochemical outcome of the bromination of a substituted benzene (B151609), such as butoxybenzene, is dictated by the electronic and steric properties of the substituent.

Electrophilic aromatic substitution (EAS) is the most common method for the bromination of aromatic rings. nih.govwku.edu The butoxy group (-O-C₄H₉) is a powerful activating substituent due to the lone pairs on the oxygen atom, which can be donated into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. stackexchange.comchemistrysteps.com

The resonance effect preferentially increases the electron density at the positions ortho and para to the butoxy group. Consequently, the butoxy group is an ortho, para-director. chemistrysteps.comlibretexts.org When butoxybenzene undergoes electrophilic bromination, a mixture of 2-bromobutoxybenzene (ortho product) and 4-bromobutoxybenzene (para product) is expected.

For alkoxybenzenes, the reactivity towards brominating agents generally increases from tert-butoxy (B1229062) < ethoxy < isopropoxy when considering the para position. nih.gov The bromination of anisole (B1667542) (methoxybenzene), a close analog, is very fast and yields predominantly the para-bromo isomer along with a smaller amount of the ortho-isomer. libretexts.org Achieving a 1,3-dibromo substitution pattern (which would be meta to the directing butoxy group) through direct EAS on butoxybenzene is not a feasible strategy.

However, if the starting material is a phenol (B47542), the strong activating and ortho, para-directing nature of the hydroxyl group can be exploited. Phenol can be readily dibrominated at the positions ortho to the hydroxyl group to yield 2,6-dibromophenol (B46663). nih.gov A common method for this transformation is the use of N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane. chemicalbook.com This dibrominated phenol then becomes the key intermediate for introducing the butoxy group, as discussed in section 2.2.1.

Table 1: Common Reagents for Electrophilic Aromatic Bromination

| Reagent | Catalyst/Conditions | Typical Application |

|---|---|---|

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | General bromination of aromatic rings. libretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst or polar solvent | Milder bromination, often used for activated rings like phenols and anilines. nih.govchemicalbook.commissouri.edu |

Radical bromination is a distinct process from electrophilic aromatic substitution and typically does not occur on the aromatic ring itself unless under very specific conditions. byjus.com This type of reaction proceeds via a free-radical chain mechanism, usually initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). byjus.comwikipedia.org

The primary application of radical bromination in the context of aromatic compounds is the halogenation of the benzylic position—the carbon atom directly attached to the aromatic ring. libretexts.orgmasterorganicchemistry.com This is because the benzylic C-H bond is relatively weak, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com

Aromatic ethers like butoxybenzene lack a benzylic hydrogen. Therefore, radical bromination is not a viable method for introducing bromine atoms onto the aromatic nucleus of butoxybenzene to form 1,3-dibromo-2-butoxy-benzene. acsgcipr.org Attempting a radical bromination on butoxybenzene would not lead to the desired ring substitution.

Table 2: Comparison of Bromination Mechanisms

| Feature | Electrophilic Aromatic Substitution | Radical Bromination |

|---|---|---|

| Reactive Site | Aromatic ring (C-H bond) | Benzylic or Allylic position (C-H bond) |

| Mechanism | Involves arenium ion intermediate | Involves carbon radical intermediate |

| Initiation | Lewis acid or strong electrophile | UV light or radical initiator (e.g., AIBN) |

| Applicability to Butoxybenzene | Yes (for ring bromination) | No (no benzylic position) |

In recent years, significant effort has been directed towards developing more environmentally benign chemical processes. Traditional brominations often use molecular bromine (Br₂), which is toxic, corrosive, and generates hazardous hydrogen bromide (HBr) as a byproduct, resulting in poor atom economy. wku.edu

Green chemistry approaches to bromination focus on several key areas:

Safer Reagents: N-Bromosuccinimide (NBS) is widely considered a greener alternative to liquid Br₂ because it is a solid, making it easier and safer to handle. cambridgescholars.comwordpress.com While it also has a reduced atom economy, it avoids many of the hazards associated with Br₂. wordpress.com

Oxidative Bromination: These methods use a simple bromide salt (e.g., NaBr or NH₄Br) in combination with an environmentally friendly oxidant, such as hydrogen peroxide (H₂O₂) or Oxone. organic-chemistry.org The in-situ generation of the electrophilic bromine species avoids the direct use of Br₂ and often has water as the only major byproduct. wku.edu

Catalytic Systems: The use of catalysts can improve the efficiency and regioselectivity of bromination reactions, reducing waste. For example, zeolites have been used to induce high para-selectivity in the bromination of some aromatic compounds. nih.gov Iodobenzene has been employed as a recyclable catalyst with m-chloroperbenzoic acid (m-CPBA) as the terminal oxidant for the regioselective monobromination of electron-rich aromatics. organic-chemistry.org

These green protocols are applicable to the bromination of activated aromatic systems, including phenols and alkoxybenzenes. cambridgescholars.comresearchgate.net For the synthesis of a precursor like 2,6-dibromophenol, using a system such as NaBr/H₂O₂ could offer a more sustainable route compared to traditional methods.

Butoxy Group Introduction via Etherification Strategies

Once a suitably dibrominated aromatic core is obtained, the final step is the introduction of the butoxy group. This is achieved through etherification, a fundamental C-O bond-forming reaction.

The Williamson ether synthesis is a classic and highly reliable method for preparing symmetrical and asymmetrical ethers. masterorganicchemistry.com The reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide ion, which then displaces a halide from an alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comnih.gov

This strategy is exceptionally well-suited for the synthesis of this compound. The synthetic sequence would be:

Phenoxide Formation: 2,6-dibromophenol is treated with a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group and form the corresponding 2,6-dibromophenoxide ion. chemspider.com

SN2 Reaction: The resulting phenoxide then acts as a nucleophile, attacking a primary butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The phenoxide displaces the halide leaving group, forming the C-O bond of the ether. masterorganicchemistry.com

For the SN2 reaction to be efficient and minimize competing elimination reactions, a primary alkyl halide is strongly preferred. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo E2 elimination, especially with a strong base, and are therefore unsuitable for this synthesis. doubtnut.com

Table 3: Key Components of Williamson Ether Synthesis for this compound

| Component | Role | Example |

|---|---|---|

| Aryl Alcohol | Nucleophile Precursor | 2,6-Dibromophenol |

| Base | Deprotonating Agent | Potassium Carbonate (K₂CO₃) |

| Alkyl Halide | Electrophile | 1-Bromobutane (n-BuBr) |

| Solvent | Reaction Medium | Acetone, DMF, or Acetonitrile |

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for bond construction. Palladium-catalyzed cross-coupling reactions, which have revolutionized C-C and C-N bond formation, can also be applied to the synthesis of aryl ethers (C-O bond formation). nih.govresearchgate.net

This approach, often referred to as Buchwald-Hartwig amination's C-O coupling analogue, typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

To synthesize this compound using this method, one could theoretically couple an appropriate dibrominated aryl precursor with butanol. However, the reaction can be challenging. The reductive elimination step to form the C-O bond is often slower than for C-N bond formation, leading to potential side reactions. nih.gov The choice of ligand is critical for achieving good yields, with specialized biaryl phosphine ligands often being required. nih.govmit.edu

While feasible, the Williamson ether synthesis is generally a more straightforward, economical, and high-yielding method for this specific target molecule compared to the palladium-catalyzed approach, which is often reserved for more complex substrates where traditional methods fail.

Dehydrogenative Coupling Routes for Aryl Ethers

The formation of aryl ethers has traditionally been dominated by nucleophilic aromatic substitution and Williamson ether synthesis. However, cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical alternative that involves the formation of a C–O bond from two C–H and O–H bonds, typically with the loss of a hydrogen molecule. While direct dehydrogenative coupling to form this compound is not commonly documented, the principles of this methodology can be applied to the synthesis of its core aryl ether structure.

Rhodium-catalyzed C-H activation is a prominent strategy in dehydrogenative coupling. nih.govresearchgate.net These reactions often utilize a directing group on the aromatic substrate to position the metal catalyst for selective C-H bond cleavage at a specific site, often the ortho position. nih.gov In a hypothetical application to an aryl ether synthesis, a pre-functionalized benzene ring bearing a directing group could react with butanol in the presence of a rhodium catalyst and an oxidant. The mechanism generally involves the coordination of the directing group to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. Subsequent reaction with the alcohol and reductive elimination would forge the C-O bond and regenerate the active catalyst.

The choice of catalyst and oxidant is crucial for the efficiency of these transformations. Rhodium(III) complexes are often employed, and the reaction may require an oxidant to facilitate the catalytic cycle. nih.gov The development of these methods highlights a shift towards more sustainable synthetic protocols by minimizing the need for pre-functionalized starting materials.

| Catalyst System | Substrate Scope | Key Features |

| Rh(III) Complexes | Arenes with directing groups, alcohols | Chelation-assisted C-H activation, High regioselectivity |

| Rh(I) Complexes | Heterobiaryls, aryl bromides | Atroposelective C-H arylation |

| Rhodium Tetracarboxylates | Hydrazones | Enantioselective C-H insertion |

This table presents examples of rhodium catalyst systems used in C-H functionalization reactions relevant to the formation of C-C and C-heteroatom bonds.

Convergent and Divergent Synthetic Pathways to this compound Scaffolds

The strategic assembly of polysubstituted benzenes like this compound can be approached through either convergent or divergent synthetic plans, each with distinct advantages. libretexts.org

Convergent Synthesis: A convergent approach involves the independent synthesis of key molecular fragments that are later combined to form the final product. For this compound, a plausible convergent strategy would involve two primary routes:

Etherification of a Dibromophenol: This route would start with the synthesis of 2,6-dibromophenol. This intermediate could then be subjected to an etherification reaction with a butyl halide (e.g., 1-bromobutane) under basic conditions (Williamson ether synthesis) to yield the target molecule. This method is highly convergent as the complex dibrominated aromatic core is prepared separately from the simple alkyl fragment.

Palladium-Catalyzed C-O Coupling: Alternatively, one could start with 1,3-dibromobenzene (B47543) and attempt a selective C-O bond formation. However, achieving selectivity at the C2 position between two bromine atoms would be challenging. A more viable convergent route would involve coupling 1,2,3-tribromobenzene (B42115) with sodium butoxide, where the greater reactivity of the C2 bromine might be exploited under specific catalytic conditions.

Divergent Synthesis: A divergent strategy begins with a common starting material that is elaborated through a series of reactions to produce a library of related compounds. nih.govrsc.org For the synthesis of this compound scaffolds, one could start with 2-bromophenol (B46759) or 2-butoxyphenol.

Starting from 2-Butoxyphenol: A commercially available starting material like 2-butoxyphenol could be subjected to bromination. The directing effects of the hydroxyl and butoxy groups (both are ortho-, para-directing and activating) would need to be carefully controlled to achieve the desired 1,3-dibromo substitution pattern relative to the butoxy group. This pathway allows for the synthesis of various brominated analogs by simply modifying the bromination conditions or reagents.

Starting from a Common Benzene Intermediate: A synthesis could diverge from a simple precursor like aniline (B41778). For instance, aniline could be converted to an acetanilide (B955) to moderate its reactivity. Subsequent bromination, followed by diazotization and substitution reactions, could introduce the desired functionalities. This approach offers flexibility to introduce different halogens or other groups, thus creating a diverse set of analogs from a single starting point. youtube.com

Catalytic Systems and Ligand Design in the Synthesis of Dibrominated Butoxybenzenes

The successful synthesis of complex molecules like this compound often relies on sophisticated catalytic systems where both the metal center and the associated ligands play critical roles.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming C-O bonds, particularly in the synthesis of aryl ethers from aryl halides and alcohols (Buchwald-Hartwig etherification). nih.gov In a convergent synthesis of this compound from a precursor like 2,6-dibromophenol and butanol is not the typical Buchwald-Hartwig reaction, but rather a standard Williamson ether synthesis. However, if one were to synthesize an analog via cross-coupling, for instance, coupling 2,6-dibromoanisole with another aryl group, palladium catalysis would be essential.

The design of ligands for palladium catalysts is crucial for their success. fishersci.ca Key parameters include:

Electron-donating properties: Ligands such as bulky trialkylphosphines or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, which facilitates the rate-determining oxidative addition step.

Steric bulk: Large "cone angles" on phosphine ligands promote the final reductive elimination step, releasing the product and regenerating the catalyst. fishersci.ca

Bite angle: For bidentate ligands like Xantphos or dppf, the bite angle influences the geometry at the metal center, affecting both reactivity and selectivity.

| Catalyst/Ligand | Reaction Type | Function/Advantage |

| Pd₂(dba)₃ / Xantphos | C-O Coupling (Etherification) | Wide bite angle ligand, promotes reductive elimination. nih.gov |

| Pd(OAc)₂ / P(tBu)₃ | C-C Coupling (Suzuki, etc.) | Electron-rich, bulky phosphine; accelerates oxidative addition. nih.gov |

| Pd(dppf)Cl₂ | Intramolecular Arylation | Effective for forming cyclic structures. |

This table provides examples of palladium catalysts and ligands and their applications in forming bonds relevant to the synthesis of substituted aryl compounds.

Rhodium-Catalyzed Systems: As discussed in the context of dehydrogenative coupling, rhodium catalysts are paramount for C-H activation strategies. nih.gov The ligand design in these systems is equally critical. Chiral ligands, such as TADDOL-derived phosphonites, have been used to achieve enantioselective C-H functionalization, leading to axially chiral biaryls. nih.gov While enantioselectivity is not a factor for this compound itself, the principles of ligand design for controlling regioselectivity are directly applicable. For instance, ligands can influence which C-H bond is activated by modulating the steric and electronic environment around the rhodium center.

Advanced Reactivity and Transformation Chemistry of 1,3 Dibromo 2 Butoxy Benzene

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds, and 1,3-Dibromo-2-butoxy-benzene presents an interesting substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgwhiterose.ac.uk A palladium(0) complex first undergoes oxidative addition into the aryl-bromine bond to form a Pd(II) species. This is followed by transmetalation, where an organometallic nucleophile (e.g., from an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nobelprize.org

For this compound, two distinct reaction sites are available for oxidative addition. The bromine at the C1 position is ortho to the butoxy group, while the bromine at the C3 position is para. This electronic and steric asymmetry allows for potential regioselective couplings, although the bulky butoxy group can present significant steric hindrance, particularly at the C1 position.

The difunctional nature of this compound makes it a potential monomer for step-growth polymerization via palladium-catalyzed C-C bond forming reactions. In Suzuki Polycondensation, for example, this dibromo compound could be reacted with an aromatic diboronic acid or ester to synthesize conjugated polymers. The butoxy side chain would confer solubility to the resulting polymer backbone, a critical property for processing and application in materials science.

The reactivity of the two bromine atoms may differ, which could be exploited to control polymer growth. However, achieving high molecular weight polymers requires highly efficient coupling at both sites. The steric hindrance imposed by the butoxy group might necessitate carefully optimized reaction conditions, including the choice of catalyst, ligand, and base, to overcome this challenge.

| Reaction Type | Coupling Partner | Catalyst/Ligand (Example) | Base (Example) | Potential Product |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | - | Biaryl |

| Negishi | Organozinc Reagent | Pd(dppf)Cl₂ | - | Biaryl |

This interactive table provides example conditions for common palladium-catalyzed cross-coupling reactions applicable to aryl bromides.

The formation of carbon-heteroatom bonds from aryl halides is most prominently achieved through the Buchwald-Hartwig amination, which forges C-N bonds. libretexts.orgwikipedia.org This reaction class is also catalyzed by palladium and involves coupling an aryl halide with a primary or secondary amine in the presence of a strong base. chemeurope.com This methodology could be applied to this compound to introduce one or two amino groups, leading to valuable aniline (B41778) derivatives. Similar palladium-catalyzed methods exist for the formation of C-O (ether) and C-S (thioether) bonds. As with C-C couplings, selective mono- or di-substitution could potentially be achieved by controlling reaction stoichiometry and conditions.

The primary challenge in the cross-coupling chemistry of this compound is the steric hindrance exerted by the butoxy group on the adjacent C1-Br bond. This steric congestion can significantly slow the rate of oxidative addition at this position compared to the more accessible C3-Br bond. This difference in reactivity could be harnessed for selective mono-functionalization at the C3 position under carefully controlled conditions.

Conversely, forcing conditions required to achieve di-substitution might lead to side reactions. The choice of palladium ligand is critical; bulky, electron-rich phosphine (B1218219) ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps for sterically hindered substrates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The canonical SNAr mechanism proceeds via an addition-elimination sequence, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

However, this mechanism is contingent on the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These EWGs are necessary to activate the ring towards nucleophilic attack and to stabilize the negative charge of the Meisenheimer intermediate. The substrate this compound features an electron-donating butoxy group, which increases the electron density of the aromatic ring. This deactivates the substrate towards attack by nucleophiles, making the standard SNAr mechanism energetically unfavorable. ck12.org Consequently, SNAr strategies are generally not viable for this compound under typical conditions.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur on unactivated aryl halides but requires extremely strong bases (e.g., NaNH₂) and harsh conditions. organicchemistryguide.com This would likely result in a mixture of products due to the non-symmetrical nature of the potential benzyne (B1209423) intermediate.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful technique for converting aryl halides into highly reactive organometallic intermediates, such as organolithium or Grignard reagents, which can then be trapped with various electrophiles. mnstate.eduwikipedia.org For this compound, this reaction presents an opportunity for highly regioselective functionalization.

The oxygen atom of the butoxy group can act as a directing group, coordinating to the organolithium reagent (e.g., n-BuLi or t-BuLi) and accelerating the exchange at the ortho C1-Br position. wikipedia.org This ortho-directing effect is expected to make the C1 bromine significantly more reactive towards lithium-bromine exchange than the C3 bromine. By performing the reaction at low temperatures, it is possible to achieve selective formation of 2-butoxy-3-bromophenyllithium. This lithiated intermediate can then react with a wide range of electrophiles to install a new functional group exclusively at the C1 position.

| Electrophile | Reagent | Product after Quench (at C1) |

| Carbon Dioxide | CO₂ | 2-Butoxy-3-bromobenzoic acid |

| Aldehyde/Ketone | R₂C=O | (2-Butoxy-3-bromophenyl)methanol derivative |

| Dimethylformamide | DMF | 2-Butoxy-3-bromobenzaldehyde |

| Borate Ester | B(OR)₃ | 2-Butoxy-3-bromophenylboronic acid derivative |

This interactive table illustrates potential products from the regioselective functionalization of this compound via metal-halogen exchange at the C1 position followed by reaction with various electrophiles.

Similarly, the formation of a Grignard reagent using magnesium metal is also feasible. wikipedia.orglibretexts.org While potentially less regioselective than lithiation, careful control of conditions could favor the formation of the Grignard reagent at one of the bromine sites, enabling subsequent reactions like nucleophilic addition or cross-coupling.

Deaminative Functionalization and Other Radical-Based Transformations for Bromine Incorporation

The title of this section in the outline, "Deaminative Functionalization... for Bromine Incorporation," typically refers to methods that convert an amino group into a bromine atom. Since the starting material, this compound, already possesses bromine atoms, this specific transformation is not directly applicable. However, the broader topic of radical-based transformations involving the C-Br bonds is highly relevant.

Aryl radicals can be generated from aryl bromides through various modern synthetic methods, such as photoredox catalysis. researchgate.netacs.org In such a process, homolytic cleavage of a C-Br bond in this compound would generate a 2-butoxy-bromophenyl radical. chemistrysteps.compressbooks.pub This highly reactive intermediate could then participate in a range of transformations. For instance, it could abstract a hydrogen atom from the solvent or another reagent, leading to hydrodehalogenation. libretexts.org Alternatively, it could add to alkenes or alkynes or be trapped in radical-radical cross-coupling reactions to form new C-C bonds. princeton.edu The generation of aryl radicals under mild, light-induced conditions offers a transition-metal-free approach to functionalizing this dibromo-substituted benzene (B151609) derivative.

Functionalization of Bromine Atoms via Other Organometallic Processes

The bromine atoms of this compound are anticipated to be amenable to a variety of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of complex molecular architectures. While specific data for this compound is not available, the following sections outline the expected reactivity based on established organometallic methodologies.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or boronic ester. This would enable the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the positions of the bromine atoms. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water). Selective mono- or di-arylation could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

Stille Coupling: In a Stille coupling, this compound would react with an organostannane reagent in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups. By selecting the appropriate organostannane, various unsaturated moieties such as vinyl, alkynyl, and aryl groups could be introduced.

Sonogashira Coupling: The Sonogashira coupling would allow for the direct attachment of terminal alkynes to the aromatic ring of this compound. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. This methodology is highly valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of this compound with an alkene. This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group onto the benzene ring. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. This reaction is known for its high reactivity and ability to form carbon-carbon bonds under mild conditions. It would be a suitable method for introducing alkyl, aryl, or vinyl groups onto the this compound core.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction would enable the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines. This would provide a direct route to substituted 2-butoxyanilines, which are valuable building blocks in organic synthesis. The choice of phosphine ligand is often crucial for the success of the Buchwald-Hartwig amination.

The following table provides a hypothetical overview of the expected products from these organometallic transformations with this compound. It is important to reiterate that this table is based on general principles of organometallic chemistry, as specific experimental data for this compound is not available in the reviewed literature.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted butoxy-benzene |

| Stille | Vinylstannane | Pd(PPh₃)₄ | Vinyl-substituted butoxy-benzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted butoxy-benzene |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted butoxy-benzene |

| Negishi | Organozinc reagent | Pd(dppf)Cl₂ | Alkyl/Aryl-substituted butoxy-benzene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted butoxy-benzene |

Mechanistic and Computational Investigations of 1,3 Dibromo 2 Butoxy Benzene Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling Pathways

The presence of two bromine atoms on the aromatic ring makes 1,3-dibromo-2-butoxy-benzene a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The general mechanism for these transformations involves a catalytic cycle that includes three primary steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

For this compound, the initial and often rate-determining step would be the oxidative addition of a C-Br bond to a low-valent palladium(0) complex. The butoxy group, being an electron-donating group, would influence the electron density at the ortho and para positions, potentially affecting the rate of oxidative addition at the two different bromine sites. Mechanistic investigations would aim to determine the sequence of these additions and the nature of the palladium intermediates. Techniques such as kinetic studies, in-situ reaction monitoring by NMR or mass spectrometry, and isolation and characterization of catalytic intermediates would be crucial in elucidating the precise reaction pathway.

Theoretical Studies on Reaction Energetics and Transition States (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) calculations are a powerful tool for modeling the energetics of reaction pathways and the structures of transition states. For this compound, DFT studies would be instrumental in predicting the activation barriers for the oxidative addition at each of the two C-Br bonds, as well as the subsequent steps in the catalytic cycle.

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This would allow for the identification of the rate-determining step and would provide insight into the regioselectivity of the reaction. For instance, comparing the energy barriers for the oxidative addition at the C1-Br versus the C3-Br bond would indicate which position is kinetically favored to react first.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Suzuki Coupling Reaction of this compound (Note: These are illustrative values and not based on actual experimental data)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition at C1-Br | TS_OA1 | 18.5 |

| Oxidative Addition at C3-Br | TS_OA2 | 20.1 |

| Transmetalation | TS_TM | 12.3 |

| Reductive Elimination | TS_RE | 9.8 |

Frontier Molecular Orbital (FMO) Analysis and Electronic Effects on Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mit.edunih.govmdpi.com In the context of this compound, FMO analysis can predict the sites most susceptible to electrophilic or nucleophilic attack.

The butoxy group, being an electron-donating substituent, is expected to raise the energy of the HOMO and increase the electron density at the ortho and para positions of the benzene (B151609) ring. This would make the ring more nucleophilic and reactive towards electrophiles. The bromine atoms, being electronegative, will have a contrasting electron-withdrawing inductive effect. Computational modeling can determine the precise energies and spatial distributions of the HOMO and LUMO, offering predictions about the compound's reactivity and regioselectivity in various reactions.

Table 2: Hypothetical FMO Properties of this compound (Note: These are illustrative values and not based on actual experimental data)

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| HOMO | -6.2 | p-orbitals of C2, C4, C6, and O of butoxy group |

| LUMO | -1.5 | σ* orbitals of C1-Br and C3-Br bonds |

Regioselectivity and Stereoselectivity in Butoxy-Brominated Benzene Transformations

Regioselectivity is a key consideration in the reactions of this compound, as the two bromine atoms are in non-equivalent chemical environments. The butoxy group at the 2-position exerts both electronic and steric effects that can influence which bromine atom reacts preferentially. Electronically, the butoxy group activates the ring, but its steric bulk could hinder the approach of a bulky catalyst to the adjacent C1-Br bond, potentially favoring reaction at the more accessible C3-Br position. mit.eduuni-regensburg.de

In reactions such as Suzuki couplings, the choice of catalyst, ligands, and reaction conditions can often be tuned to control the regioselectivity. rsc.org For instance, a bulkier phosphine (B1218219) ligand on the palladium catalyst might enhance the selectivity for reaction at the less sterically hindered C3 position. Stereoselectivity would become a factor if the butoxy group or a coupled substituent contained a chiral center, potentially influencing the orientation of incoming groups.

Solvent Effects and Catalytic Cycle Analysis in Complex Reactions

A detailed analysis of the catalytic cycle would involve studying the effect of different solvents on each elementary step. For example, a more polar solvent might stabilize the polar transition state of the oxidative addition step, thus accelerating the reaction. Computational models incorporating implicit or explicit solvent molecules can be used to predict these effects and guide the selection of the optimal solvent for a desired transformation.

Spectroscopic and Structural Characterization Beyond Basic Identification

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Crystal Packing Phenomena

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the solid-state structure of a molecule. It provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For aromatic compounds containing heavy atoms like bromine and flexible alkoxy chains, crystal packing is dictated by a balance of forces including van der Waals interactions, π–π stacking, and halogen bonding. Halogen bonding is a significant directional interaction where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a Lewis base. acs.orgnih.gov

While the specific crystal structure of 1,3-Dibromo-2-butoxy-benzene is not reported, data from its isomer, 1,4-Dibromo-2,5-dibutoxybenzene , provides valuable insight. researchgate.net In the solid state, this molecule is essentially planar, and its crystal packing is dominated by C—Br⋯O halogen bonds, which link the molecules into a two-dimensional network. researchgate.net The Br⋯O distance of 3.2393 (19) Å is shorter than the sum of the van der Waals radii (3.37 Å), indicating a significant attractive interaction. researchgate.net

In the case of this compound, the meta arrangement of the bromine atoms and the adjacent bulky butoxy group would likely lead to a more complex, twisted molecular conformation, potentially hindering efficient π–π stacking. Instead, intermolecular interactions would likely be dominated by C—Br⋯Br or C—Br⋯O halogen bonds and van der Waals forces involving the butoxy chains, leading to a distinct crystal lattice.

Table 1: Crystallographic Data for Analogue Compound 1,4-Dibromo-2,5-dibutoxybenzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3685 (4) |

| b (Å) | 12.6395 (5) |

| c (Å) | 7.1083 (3) |

| β (°) | 96.461 (5) |

| Volume (ų) | 747.10 (6) |

| Z | 2 |

Data sourced from Teh, C. H., et al. (2012). researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 2D NMR, solid-state NMR)

Advanced NMR techniques are indispensable for the unambiguous structural elucidation of complex organic molecules. While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations, establishing the molecular framework.

For this compound, a 1D ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the butoxy group. The three aromatic protons would appear as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling. The butoxy group would show four distinct signals: a triplet for the terminal methyl group, two multiplets for the internal methylene (B1212753) groups, and a downfield triplet for the O-CH₂ group, shifted by the adjacent oxygen atom.

2D NMR experiments would be crucial for definitive assignment:

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. longdom.org Cross-peaks would connect adjacent protons, for example, confirming the sequence of methylene groups in the butoxy chain (H-a' to H-b', H-b' to H-c', H-c' to H-d') and identifying neighboring protons on the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon in the ¹³C NMR spectrum. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting molecular fragments, such as linking the O-CH₂ protons of the butoxy group to the C2 carbon of the benzene (B151609) ring.

Solid-state NMR would provide information about the molecule's structure and dynamics in the solid phase, complementing XRD data, especially if suitable single crystals for diffraction are unattainable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| H-4 | ~7.4-7.6 | C-4: ~128-130 | Aromatic proton between two bromine atoms (ortho and para). |

| H-5 | ~7.0-7.2 | C-5: ~125-127 | Aromatic proton ortho to one bromine and meta to another. |

| H-6 | ~7.5-7.7 | C-6: ~130-132 | Aromatic proton ortho to a bromine atom. |

| H-a' (-OCH₂-) | ~4.0-4.2 | C-a': ~70-75 | Methylene group attached to electron-withdrawing oxygen. |

| H-b' (-CH₂-) | ~1.7-1.9 | C-b': ~30-33 | Methylene group beta to oxygen. |

| H-c' (-CH₂-) | ~1.4-1.6 | C-c': ~19-21 | Methylene group gamma to oxygen. |

| H-d' (-CH₃) | ~0.9-1.0 | C-d': ~13-15 | Terminal methyl group. |

| C-1/C-3 | - | C-1/C-3: ~115-120 | Carbons bearing bromine atoms (quaternary). |

| C-2 | - | C-2: ~155-160 | Carbon bearing the butoxy group (quaternary). |

Note: These are estimated values based on standard substituent effects.

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways of Brominated Compounds

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For brominated compounds, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively) creates a highly characteristic isotopic pattern in the mass spectrum.

For a molecule containing two bromine atoms, like this compound, the molecular ion peak will appear as a cluster of three peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1. This distinctive pattern is a clear indicator of the presence of two bromine atoms.

The fragmentation of the molecular ion upon electron ionization would likely proceed through several key pathways:

Loss of the butoxy chain: Cleavage of the C-O bond can occur, leading to the loss of a butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a rearrangement, a common pathway for ethers.

Alpha-cleavage: The bond between the first and second carbons of the alkyl chain (C-a' and C-b') can break, leading to the loss of a propyl radical (•C₃H₇).

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br), leading to an [M-Br]⁺ ion. This can be followed by the loss of the second bromine atom.

Benzene Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller charged species. docbrown.info

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound (C₁₀H₁₂Br₂O)

| Ion | m/z (approx.) | Relative Intensity |

|---|---|---|

| [C₁₀H₁₂⁷⁹Br₂O]⁺ | 322 | ~100% (reference) |

| [C₁₀H₁₂⁷⁹Br⁸¹BrO]⁺ | 324 | ~200% |

| [C₁₀H₁₂⁸¹Br₂O]⁺ | 326 | ~100% |

Note: m/z values are calculated using the integer masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ⁸¹Br). The intensity ratio is approximated as 1:2:1.

Spectroscopic Probes for Electronic and Optical Properties (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (typically a π or n orbital) to a higher energy anti-bonding orbital (π*).

The chromophore in this compound is the substituted benzene ring. Unsubstituted benzene exhibits absorption bands around 204 nm (π→π*) and 256 nm (a symmetry-forbidden transition). The addition of substituents alters the energies of the molecular orbitals, causing shifts in the absorption maxima (λ_max).

Butoxy Group: As an alkoxy group, it is an auxochrome with lone pairs on the oxygen atom. It acts as an electron-donating group through resonance, which typically causes a bathochromic (red) shift and an increase in absorption intensity.

Bromine Atoms: Halogens have a dual effect. They are electron-withdrawing by induction but electron-donating by resonance. Their presence also contributes to a red shift in the absorption spectrum. The heavy atom effect of bromine can also influence excited state lifetimes and fluorescence quantum yields, often promoting intersystem crossing and reducing fluorescence.

Based on related compounds like 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, which shows an absorption maximum around 300-302 nm, it is expected that this compound would exhibit its primary absorption band in the 280-310 nm range. researchgate.net The fluorescence properties would depend on the rigidity of the molecule and the efficiency of non-radiative decay pathways. Due to the flexible butoxy chain and the heavy bromine atoms, the fluorescence quantum yield is expected to be modest.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~280-310 | Moderate to High |

| n → π* | May be obscured | Low |

Note: These are estimated values based on data from analogous substituted benzenes.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior and Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. It provides information about oxidation and reduction potentials and the stability of the resulting charged species.

The electrochemical behavior of this compound would feature both oxidation and reduction processes:

Oxidation: The alkoxy-substituted benzene ring is electron-rich and can be oxidized. The electron-donating butoxy group facilitates the removal of an electron from the π-system, forming a radical cation. This process is typically irreversible. The presence of the electron-withdrawing bromine atoms would make this oxidation occur at a more positive potential compared to butoxybenzene (B75284) itself.

Reduction: The carbon-bromine bonds can be reduced. This process involves the transfer of electrons to the C-Br σ* anti-bonding orbital, leading to the cleavage of the bond and the formation of a bromide ion and an aryl radical. This is typically a highly irreversible process that occurs at negative potentials. The presence of two C-Br bonds may result in one or two distinct reduction waves, depending on their electronic communication.

For comparison, the reduction of some bromobenzophenones occurs at potentials more negative than -2.0 V, and the oxidation of phenolic compounds can occur around +0.8 V. researchgate.netniscpr.res.in The exact potentials for this compound would depend on the solvent and supporting electrolyte used. beilstein-journals.orgdtu.dk

Table 5: Predicted Electrochemical Behavior of this compound

| Process | Expected Potential Range (vs. SCE) | Characteristics |

|---|---|---|

| Oxidation (Ring) | +1.0 to +1.5 V | Irreversible, formation of radical cation |

| Reduction (C-Br) | -1.8 to -2.5 V | Irreversible, cleavage of C-Br bond(s) |

Note: Potential ranges are estimates and highly dependent on experimental conditions.

X-ray Absorption Spectroscopic Studies for Halogen Bonding Characterization

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can provide detailed information about the local geometric and electronic structure around a specific atom. By tuning the X-ray energy to the bromine K-edge (around 13.47 keV), one can specifically probe the environment of the bromine atoms in this compound.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the identity, number, and distance of neighboring atoms.

For this compound, XAS could be used to:

Determine the precise C-Br bond length in both solid and solution phases. ru.nl

Differentiate between aromatic C-Br bonds and potential aliphatic C-Br bonds if degradation were to occur. Aromatic C-Br bonds are typically shorter than aliphatic ones. ru.nl

Characterize halogen bonding. If C—Br⋯Y (where Y is O, Br, etc.) interactions are present in the solid state, the EXAFS signal would contain information about the Br⋯Y distance and coordination number, providing direct evidence and characterization of this non-covalent bond. This would be a powerful complement to XRD, especially for amorphous or poorly crystalline materials. researchgate.net

Applications in Advanced Materials Science and Organic Electronics

1,3-Dibromo-2-butoxy-benzene as a Monomer for Conjugated Polymers

Conjugated polymers, characterized by their alternating single and double bonds, are the cornerstone of organic electronics. The delocalized π-electron system along the polymer backbone is responsible for their semiconductor properties. This compound can, in principle, be utilized as a key monomer in the synthesis of several classes of conjugated polymers.

Poly(p-phenylene) (PPP) and poly(phenylene vinylene) (PPV) are two of the most extensively studied classes of conjugated polymers. The synthesis of PPP derivatives can be achieved through the polymerization of dihalogenated benzene (B151609) monomers via Yamamoto or Suzuki coupling reactions. Theoretically, the polymerization of this compound would lead to a poly(m-phenylene) derivative, where the benzene rings are linked at the 1 and 3 positions. The presence of the butoxy side chain would be expected to influence the polymer's morphology and electronic properties.

Thiophene-phenylene co-oligomers and copolymers are a class of materials that combine the electron-rich nature of thiophene (B33073) with the robust backbone of phenylene units. These materials have shown promise in a variety of organic electronic applications. Brominated thiophene-phenylene oligomers, in particular, are important intermediates for creating soluble electroluminescent polymers for LED applications. rsc.org The incorporation of alkoxy substituents, such as the butoxy group in this compound, is a known strategy to enhance the solubility of these materials. rsc.org Cross-coupling reactions, such as the Suzuki or Stille coupling, between this compound and a dibromothiophene or a stannylated thiophene derivative could theoretically yield alternating copolymers with tailored optoelectronic properties.

Beyond linear polymers, there is growing interest in more complex macromolecular architectures such as star-branched polymers and dendrimers. These structures can exhibit unique properties, including lower solution viscosity and a higher degree of solubility compared to their linear counterparts. bu.edu.eg The synthesis of these architectures often involves the use of multifunctional core molecules and branching monomer units. A dibromo-functionalized compound like this compound could potentially be used as a building block in the convergent or divergent synthesis of dendrimers or as an arm in a star-shaped polymer, although specific research demonstrating this application for this particular compound is limited.

Integration into Organic Electronic Devices

The ultimate goal of synthesizing novel conjugated polymers is their integration into functional electronic devices. The properties of the polymer, which are dictated by the monomer units, determine its suitability for a particular application.

Organic field-effect transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in the active layer. The molecular packing and electronic coupling between polymer chains play a crucial role in determining this mobility. While a wide range of conjugated polymers have been investigated for use in OFETs, there is a lack of specific reports on the performance of polymers derived from this compound in such devices.

Organic light-emitting diodes (OLEDs) are a commercially successful application of organic semiconductors. The color and efficiency of an OLED are determined by the emissive material in the device. Soluble electroluminescent oligomers and polymers are highly sought after for the fabrication of solution-processed OLEDs. rsc.orgrsc.orgacs.org The butoxy group in polymers derived from this compound would enhance solubility, making them potentially suitable for use in printed OLEDs. instras.com Furthermore, the electronic properties of such polymers could be tuned to achieve emission in different parts of the visible spectrum. Research on brominated thiophene-phenylene oligomers with butoxy substituents has highlighted their potential as intermediates for soluble electroluminescent materials for LED applications, suggesting a possible, though not explicitly documented, role for polymers derived from this compound in this area. rsc.org

Role in Liquid Crystalline Materials Development

The rigid core of the benzene ring combined with the flexible butoxy chain in this compound provides a foundational structure for the design of thermotropic liquid crystals. The specific substitution pattern of the bromo and butoxy groups significantly influences the molecular shape and intermolecular interactions, which in turn dictate the mesophase behavior.

In the design of liquid crystalline materials, the balance between the rigid core and flexible peripheral chains is critical. For a molecule based on the this compound scaffold, the bent shape resulting from the 1,2,3-substitution pattern is a key determinant of its potential mesomorphic properties. This deviation from linearity can favor the formation of specific, often more complex, liquid crystalline phases compared to their linear para-substituted counterparts.

The butoxy chain, in addition to imparting solubility, contributes to the molecular aspect ratio and provides the necessary flexibility for the molecules to adopt the ordered arrangements characteristic of liquid crystalline phases. The length of the alkoxy chain is a well-established parameter for tuning the transition temperatures and the type of mesophase observed. Longer chains generally tend to stabilize smectic phases over nematic phases due to enhanced van der Waals interactions.

The electro-optical properties of liquid crystalline materials are intrinsically linked to their molecular structure. The presence of polar groups, such as the C-Br bonds in this compound, can lead to a significant molecular dipole moment. The magnitude and direction of this dipole moment are crucial for the response of the liquid crystalline phase to an external electric field, which is the fundamental principle behind liquid crystal displays (LCDs).

The permanent dipole moment arising from the bromo- and butoxy-substituents would influence the dielectric anisotropy of a liquid crystal material derived from this core. A positive dielectric anisotropy is required for the operation of the common twisted nematic (TN) and in-plane switching (IPS) LCD modes. The specific substitution pattern of this compound would result in a dipole moment that is not aligned with the long molecular axis, which could be exploited in the design of materials with specific dielectric properties.

Furthermore, the polarizability of the molecule, enhanced by the bromine atoms, affects the refractive indices and the birefringence of the material. High birefringence is often desirable for certain applications as it allows for the use of thinner liquid crystal layers, leading to faster switching times.

Supramolecular Chemistry and Host-Guest Interactions with Butoxy-Brominated Scaffolds

The field of supramolecular chemistry relies on non-covalent interactions to construct complex and functional molecular assemblies. The this compound scaffold possesses key features that make it an interesting platform for supramolecular chemistry and the design of host-guest systems.

The bromine atoms on the benzene ring can act as halogen bond donors. Halogen bonding is a highly directional and tunable non-covalent interaction that has emerged as a powerful tool in crystal engineering and the rational design of supramolecular architectures. The electron-rich region of a Lewis base can interact with the electropositive region (the σ-hole) on the halogen atom. In the case of this compound, these bromine atoms can form halogen bonds with a variety of halogen bond acceptors, such as anions, lone pair-donating atoms (e.g., oxygen, nitrogen), or π-systems.

This capability for directional interactions can be harnessed to guide the self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures. The butoxy group can play a role in modulating the self-assembly process by influencing the packing of the molecules through van der Waals interactions and by providing solubility.

As a component of a larger host molecule, the butoxy-brominated benzene unit can contribute to the formation of a pre-organized cavity and participate in the binding of guest molecules. The bromine atoms could be involved in direct interactions with the guest, or they could serve to rigidify the host structure. The butoxy group can provide a hydrophobic microenvironment within the host cavity, influencing the selectivity of guest binding.

For instance, macrocycles incorporating the this compound unit could be synthesized. The convergent disposition of the bromine atoms within the macrocyclic cavity could create a recognition site for specific guest molecules through cooperative halogen bonding. The butoxy group could be oriented either towards the interior or the exterior of the cavity, further tuning the host's binding properties and solubility.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes for Brominated Aryl Ethers

The traditional synthesis of brominated aryl ethers often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is expected to focus on the development of more environmentally benign and efficient synthetic methodologies. A primary target will be the refinement of the Williamson ether synthesis, a classical method for forming the ether linkage. Research in this area could explore the use of phase-transfer catalysts to enhance reaction rates and reduce the need for harsh solvents.

Furthermore, direct C-H activation and functionalization of arenes represents a promising atom-economical alternative to traditional methods that require pre-functionalized starting materials. Investigating the direct butoxylation of 1,3-dibromobenzene (B47543), or conversely, the direct bromination of butoxybenzene (B75284) at the 2 and 6 positions, could lead to more streamlined and sustainable synthetic pathways.

Exploration of Novel Catalytic Systems for Chemoselective Functionalization of 1,3-Dibromo-2-butoxy-benzene

The two bromine atoms in this compound offer the potential for sequential and chemoselective functionalization. The development of novel catalytic systems that can differentiate between the two bromine atoms is a key area for future exploration. This would enable the programmed synthesis of unsymmetrical, multi-substituted benzene (B151609) derivatives. nih.govacs.orgpinfa.eu

Research into ligands for palladium-catalyzed cross-coupling reactions that can modulate the reactivity of the catalyst to favor mono-functionalization would be particularly valuable. This could involve the use of sterically hindered or electronically tuned ligands that allow for a single cross-coupling event to occur, leaving the second bromine atom available for subsequent transformations. Such controlled functionalization is crucial for the synthesis of complex molecules with precisely defined substitution patterns. nih.gov

Rational Design of Advanced Materials with Tailored Optoelectronic and Photophysical Responses

Substituted benzene derivatives are fundamental components of many functional organic materials. The unique substitution pattern of this compound makes it an attractive scaffold for the rational design of materials with specific optoelectronic and photophysical properties. By strategically replacing the bromine atoms with various chromophoric or electronically active moieties through cross-coupling reactions, it is possible to fine-tune the electronic structure and, consequently, the material's interaction with light.

Future research could focus on synthesizing derivatives of this compound and investigating their absorption, emission, and charge-transport properties. This could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Computational modeling will likely play a synergistic role in predicting the properties of designed molecules before their synthesis, accelerating the discovery of new materials.

Integration of this compound into Responsive and Smart Materials

The adaptable structure of this compound also makes it a candidate for incorporation into responsive or "smart" materials. These are materials that can change their properties in response to external stimuli such as light, heat, or the presence of a specific chemical analyte.

By functionalizing the this compound core with responsive units, it may be possible to create new polymers or molecular switches. For example, incorporating photochromic moieties could lead to materials that change color upon exposure to light. Similarly, the introduction of ion-binding groups could result in sensors that signal the presence of specific metal ions through a change in their optical or electronic properties.

Synergistic Application of Theoretical Predictions and Experimental Methodologies for Compound Discovery

The future of chemical research will increasingly rely on the synergy between computational chemistry and experimental synthesis. In the context of this compound, theoretical predictions can be employed to guide the synthesis of new derivatives with desired properties.

Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the C-Br bonds, the electronic properties of potential derivatives, and their potential for self-assembly into ordered structures. This predictive power can help to prioritize synthetic targets and reduce the amount of trial-and-error experimentation required. The experimental validation of these theoretical predictions will, in turn, refine the computational models, leading to a powerful feedback loop for the discovery of new functional molecules based on the this compound scaffold.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | 220 |

| Butoxybenzene | C₁₀H₁₄O | 150.22 | 210.3 |

| 1,3-Dibromo-2-methoxybenzene | C₇H₆Br₂O | 265.93 | 245-247 |

Table 2: Spectroscopic Data for 1,3-Dibromobenzene

| Spectroscopic Technique | Key Features |

| ¹H NMR | Multiplet around δ 7.2-7.6 ppm |

| ¹³C NMR | Peaks around δ 122.9, 130.3, 133.3 ppm |

| IR (Infrared) | C-Br stretch (~670 cm⁻¹), Aromatic C-H stretch (~3060 cm⁻¹), Aromatic C=C stretch (~1560 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 234, 236, 238 (characteristic isotopic pattern for two bromine atoms) |

Q & A

Q. What are the optimal synthetic routes for 1,3-Dibromo-2-butoxy-benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and etherification steps. For example, brominated benzene derivatives are often synthesized via electrophilic aromatic substitution (EAS) using brominating agents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions . The butoxy group can be introduced via nucleophilic substitution (e.g., reacting 2,6-dibromophenol with 1-bromobutane in the presence of a base like K₂CO₃). Key parameters include:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side reactions like debromination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst choice : FeCl₃ or AlCl₃ can accelerate EAS but may require post-reaction quenching to prevent over-bromination .

Validate purity using GC-MS (>95% purity threshold) and NMR (¹H/¹³C for structural confirmation) .

Q. How can researchers characterize the electronic effects of bromine and butoxy substituents in this compound?

Methodological Answer: Use computational and experimental tools to analyze substituent effects:

- Hammett constants : Compare σ values for Br (σₚ≈0.23) and butoxy (σₚ≈-0.32) to predict reactivity in further substitutions .

- DFT calculations : Optimize molecular geometry using software like Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., bromine-attached carbons) for nucleophilic attack .

- UV-Vis spectroscopy : Measure absorbance shifts to assess conjugation effects; bromine’s electron-withdrawing nature may redshift λmax compared to alkyl-substituted analogs .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste disposal : Segregate halogenated waste in designated containers for incineration or specialized treatment to avoid environmental release .

- Emergency response : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Eye exposure requires 15-minute flushing with saline .

Advanced Research Questions

Q. How does steric hindrance from the butoxy group influence regioselectivity in cross-coupling reactions?

Methodological Answer: The bulky butoxy group at the 2-position directs coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 4- and 6-positions. Experimental validation steps:

- Competitive coupling : React with Pd(PPh₃)₄ and aryl boronic acids under inert conditions. Monitor regioselectivity via LC-MS and compare yields of para vs. ortho products .

- Steric maps : Generate Tolman cone angles or use crystallographic data to quantify steric effects. Correlate with reaction rates (kinetic studies) to model selectivity .

Q. What contradictory data exist regarding the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: Conflicting reports may arise from solvent or catalyst variability:

- Protic vs. aprotic solvents : In DMSO, the butoxy group’s electron-donating effect activates the ring for NAS, but in ethanol, hydrogen bonding may deactivate it .

- Catalyst role : CuI accelerates NAS in some studies but induces side reactions (e.g., Ullmann coupling) in others. Design controlled experiments with/without catalysts to isolate effects .

Resolve contradictions by standardizing reaction conditions (e.g., fixed temperature, solvent purity) and reporting detailed kinetic data .

Q. How can this compound be utilized in medicinal chemistry for target validation?

Methodological Answer:

- Fragment-based drug design : Use the compound as a halogen-rich scaffold for synthesizing analogs targeting enzymes like kinases or proteases. Screen via SPR or ITC for binding affinity .

- Photoaffinity labeling : Replace one bromine with a photoactivatable group (e.g., diazirine) to study target engagement in cellular assays .

- ADMET profiling : Assess metabolic stability (e.g., microsomal assays) and toxicity (HEK293 cell viability) to prioritize lead compounds .

Q. What computational strategies predict the compound’s environmental persistence and toxicity?

Methodological Answer:

- QSPR models : Input molecular descriptors (logP, polar surface area) into EPI Suite or TEST software to estimate biodegradation half-life and EC50 for aquatic organisms .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and potential bioaccumulation .

Validate predictions with experimental data (e.g., OECD 301F biodegradation tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.